trans-1-Decalone

Catalog No.
S1926082
CAS No.
21370-71-8
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1-Decalone

CAS Number

21370-71-8

Product Name

trans-1-Decalone

IUPAC Name

(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2/t8-,9+/m1/s1

InChI Key

AFEFRXAPJRCTOW-BDAKNGLRSA-N

SMILES

C1CCC2C(C1)CCCC2=O

Canonical SMILES

C1CCC2C(C1)CCCC2=O

Isomeric SMILES

C1CC[C@H]2[C@H](C1)CCCC2=O

Chemical Structure and Properties

trans-1-Decalone is a bicyclic organic molecule with the chemical formula C₁₀H₁₆O. It belongs to a class of compounds known as decalones, which have a ten-carbon backbone with a ketone functional group. There are two stereoisomers of decalone, cis-1-decalone and trans-1-decalone. The "trans" prefix in trans-1-decalone refers to the specific spatial arrangement of its atoms.

  • PubChem provides a detailed description of trans-1-Decalone's structure, identifiers, and synonyms: PubChem, trans-1-Decalone:

Applications in Organic Synthesis

trans-1-Decalone can serve as a starting material for the synthesis of more complex molecules. Researchers have utilized it in the preparation of various organic compounds, including:

  • [cis-cis-1-decalyl glucosid]-uronic acid Sigma-Aldrich, 1-Decalone,mixture of cis and trans:

Studies on Enzyme Activity

One area of research involving trans-1-decalone focuses on its role in understanding enzyme activity. Specifically, scientists have used trans-1-decalone as a substrate for ketoreductases, enzymes that catalyze the reduction of ketone groups. By studying how these enzymes interact with trans-1-decalone, researchers can gain insights into their function and potential applications in biotechnology. Sigma-Aldrich, 1-Decalone,mixture of cis and trans:

trans-1-Decalone is a cyclic ketone with the molecular formula C₁₀H₁₆O. It features a decalin structure, characterized by two fused cyclohexane rings, and possesses a double bond between carbon atoms in the ring system. This compound is notable for its stability and reactivity, making it a subject of interest in organic chemistry and various industrial applications.

The mechanism of action of trans-1-Decalone is not fully understood and depends on the specific context of its application. However, some studies suggest potential interactions with biological systems. For instance, research indicates its ability to modulate certain enzymes and cellular signaling pathways, although the exact mechanisms require further investigation [].

With Chiral Alcohols: Synthesis involving reactions with acrylates of chiral alcohols has been explored to achieve high diastereoselectivity in producing various decalones .
  • Convenient Synthetic Routes: Other methods include multi-step syntheses that allow for the modification of the decalone structure to produce derivatives like 5,5,9-trimethyl-trans-1-decalone .
  • trans-1-Decalone finds applications across various fields:

    • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and flavorings.
    • Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules.
    • Agricultural Chemistry: Potential use as an insecticide or fungicide due to its biological activities.

    trans-1-Decalone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

    Compound NameStructure TypeUnique Features
    1-DecanolAlcoholContains a hydroxyl group instead of a ketone
    2-DecanoneKetoneDifferent position of the carbonyl group
    5-Methyl-trans-1-decaloneMethylated DecaloneMethyl group at position 5 alters properties
    9-Chloro-trans-1-decaloneChlorinated DecaloneChlorine substitution affects reactivity

    trans-1-Decalone is unique due to its specific configuration and reactivity patterns compared to these similar compounds. Its ability to undergo keto-enol tautomerization and participate in nucleophilic substitution sets it apart from simpler alcohols and other ketones.

    The stereochemical complexity of trans-1-decalone originates from its bicyclic decalin framework, where two fused cyclohexane rings create a rigid molecular architecture with distinct spatial arrangements [1]. The fundamental distinction between cis and trans isomers of 1-decalone lies in the relative orientation of hydrogen atoms at the bridgehead carbons (C4a and C8a). In trans-1-decalone, these bridgehead hydrogens are positioned on opposite sides of the molecular plane, creating a more extended and thermodynamically stable conformation compared to its cis counterpart [1] [2].

    The molecular formula C₁₀H₁₆O encompasses both stereoisomeric forms, yet their three-dimensional structures exhibit profound differences in stability and conformational behavior [3] [4]. Trans-1-decalone demonstrates superior thermodynamic stability, being approximately 2.7 kilocalories per mole more stable than cis-1-decalone [5]. This stability advantage arises from the equatorial-equatorial bridgehead bond arrangement in the trans isomer, which minimizes unfavorable 1,3-diaxial interactions that are prevalent in the cis configuration [1] [5].

    The stereochemical assignment of trans-1-decalone follows International Union of Pure and Applied Chemistry nomenclature, with the systematic name (4aR,8aS)-octahydro-2H-naphthalen-1-one or its enantiomer (4aS,8aR)-octahydro-2H-naphthalen-1-one [3] [6]. The trans designation specifically refers to the spatial relationship between substituents at the ring junction, where the bridgehead atoms adopt opposite orientations relative to the carbonyl group [7] [8].

    Table 1: Stereochemical Properties of trans-1-Decalone

    PropertyDescriptionReference
    Ring Fusion TypeTrans-fused bicyclic systemCitation 5, 30
    Number of Stereogenic Centers2 defined stereocenters at C4a and C8aCitation 13
    Bridgehead Stereochemistry(4aR,8aS) or (4aS,8aR) configurationCitation 4, 13
    Configurational StabilityConformationally locked structureCitation 5, 65
    Enantiomeric FormsTwo enantiomers: (4aR,8aS) and (4aS,8aR)Citation 22
    Cis-Trans IsomerizationPossible via keto-enol tautomerizationCitation 11
    Ring FlippingNot possible due to conformational rigidityCitation 5, 65
    Optical ActivityRacemic mixture exhibits no net rotationCitation 13

    The interconversion between cis and trans forms can occur under specific conditions through keto-enol tautomerization mechanisms. Research has demonstrated that hydroxide ion-catalyzed equilibration facilitates the stereoselective production of trans-1-decalone from cis precursors, with high yields achieved through careful control of reaction conditions [9]. This isomerization process represents a valuable synthetic approach for obtaining the thermodynamically preferred trans isomer.

    Bridgehead Chirality and Configurational Stability

    The bridgehead carbons C4a and C8a in trans-1-decalone represent unique stereogenic centers that exhibit exceptional configurational stability due to the rigid bicyclic framework [6] [10]. Unlike typical tetrahedral carbon centers, these bridgehead positions are conformationally locked, preventing the standard inversion processes that characterize flexible chiral centers [5]. This configurational rigidity arises from the geometric constraints imposed by the fused ring system, where bond angles and distances are fixed by the cyclic structure.

    The absolute configuration at these bridgehead centers follows the Cahn-Ingold-Prelog priority rules, resulting in either (4aR,8aS) or (4aS,8aR) designations for the two possible enantiomers [6]. The enhanced configurational stability of these centers has been quantified through computational studies, indicating that the barrier to stereochemical inversion is significantly higher than that observed in acyclic systems [10]. This stability is attributed to the sequestering effect of the rigid bicyclic framework, which prevents the molecular flexibility required for configurational changes.

    Nuclear magnetic resonance spectroscopy provides definitive evidence for the configurational assignments of bridgehead centers in trans-1-decalone. The characteristic coupling patterns observed in proton nuclear magnetic resonance spectra reflect the fixed axial-equatorial relationships between bridgehead protons and adjacent methylene groups [11] [12]. These spectroscopic signatures serve as reliable indicators of the trans configuration and enable differentiation from cis isomers.

    Table 2: Comparison of Cis vs Trans Decalone Systems

    FeatureCis-1-DecaloneTrans-1-Decalone
    Ring Junction GeometryCis-fused ringsTrans-fused rings
    Bridgehead H OrientationSame side (both axial or equatorial)Opposite sides (equatorial-equatorial)
    Conformational FlexibilityFlexible, can undergo ring flipsRigid, conformationally locked
    Relative StabilityLess stableMore stable by ~2.7 kcal/mol
    Steric InteractionsSignificant 1,3-diaxial interactionsMinimal steric interactions
    Ring StrainHigher strain energyLower strain energy

    The conformational rigidity of trans-1-decalone extends beyond simple configurational stability to encompass complete inhibition of ring-flipping processes [1] [5]. While cyclohexane rings typically undergo rapid chair-chair interconversion at room temperature, the fused nature of the decalin system in trans-1-decalone prevents this conformational mobility. This phenomenon contrasts with cis-1-decalone, which retains some degree of conformational flexibility and can undergo limited ring-flipping motions [1].

    The biological implications of bridgehead chirality in trans-1-decalone have been investigated through enzyme-substrate interaction studies. Ketoreductase enzymes demonstrate remarkable selectivity for specific enantiomers, with research indicating that (4aS,8aR)-trans-1-decalone is preferentially reduced to (1S,4aS,8aR)-trans-decalol, while the (4aR,8aS) enantiomer follows a different stereochemical pathway [13] [14]. These findings underscore the importance of bridgehead configuration in determining the stereochemical outcome of enzymatic transformations.

    Enantiomeric Pair Formation and Resolution Techniques

    Trans-1-decalone exists as an enantiomeric pair comprising (4aR,8aS) and (4aS,8aR) stereoisomers, each representing non-superimposable mirror images with identical physical properties but opposite optical rotations [6] [14]. The formation of these enantiomeric pairs occurs during synthetic processes when chiral induction is absent, resulting in racemic mixtures that require specialized separation techniques for enantiomeric enrichment.

    The resolution of trans-1-decalone enantiomers has been achieved through multiple methodological approaches, each offering distinct advantages in terms of efficiency, selectivity, and scalability [15] [16]. Asymmetric synthesis represents the most direct approach for obtaining enantiomerically enriched trans-1-decalone. The utilization of isopinocampheylchloroborane etherate (IpcBHCl·Et₂O) in asymmetric cyclic hydroboration reactions has demonstrated exceptional efficacy, yielding trans-1-decalone with enantiomeric excesses reaching 84-99% [16] [17]. This method exploits the chiral auxiliary properties of the isopinocampheyl group to direct the stereochemical outcome of the ring-forming reaction.

    Chromatographic separation techniques employing chiral stationary phases have proven effective for analytical and preparative resolution of trans-1-decalone enantiomers [18] [19]. Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose derivatives, demonstrate excellent enantioselectivity for decalone systems [19]. The separation mechanism relies on differential binding interactions between enantiomers and the chiral selector, with hydrogen bonding, π-π interactions, and hydrophobic effects contributing to chiral recognition [18].

    Table 3: Resolution Techniques for trans-1-Decalone Enantiomers

    MethodTechniqueEnantiomeric ExcessReference
    Asymmetric SynthesisAsymmetric cyclic hydroboration with IpcBHCl·Et₂O84-99% eeCitation 38, 40
    Chiral ChromatographyPolysaccharide-based chiral stationary phasesVariable, depends on conditionsCitation 39, 41
    Diastereomeric Salt FormationFormation with chiral acids/basesUp to 95% eeCitation 36, 50
    Enzymatic ResolutionKetoreductase-mediated selective reductionHigh selectivity observedCitation 14, 22
    Crystallization ResolutionSpontaneous resolution or preferential crystallizationDepends on crystallization conditionsCitation 36

    Diastereomeric salt formation provides an alternative resolution strategy that exploits the differential solubility properties of diastereomeric complexes formed between racemic trans-1-decalone and chiral resolving agents [15] [20]. The success of this approach depends on the selection of appropriate chiral acids or bases that form crystalline salts with preferential incorporation of one enantiomer. Research has demonstrated that conformationally stable bicyclic ketones such as trans-1-decalone are particularly amenable to resolution through chiral base complexation [20].

    Enzymatic resolution techniques leverage the inherent enantioselectivity of biological catalysts to achieve stereoselective transformations [13] [14]. Ketoreductase enzymes have been extensively studied for their ability to distinguish between trans-1-decalone enantiomers, with molecular dynamics simulations revealing the structural basis for this selectivity [14]. The enzyme active site architecture creates distinct binding environments for each enantiomer, resulting in preferential reduction of one stereoisomer over the other.

    The mechanistic understanding of enzymatic selectivity has been enhanced through computational studies that examine the frequency of reactive conformations and binding affinities for each enantiomer [14]. These investigations reveal that the formation of specific alcohol products (S-trans-1-decalol or R-trans-1-decalol) arises primarily from the reduction of the corresponding trans-1-decalone enantiomers ((4aS,8aR)-1 or (4aR,8aS)-1, respectively), demonstrating the critical importance of substrate configuration in determining product stereochemistry.

    Crystallization-based resolution methods exploit differences in crystal packing arrangements between enantiomers or their diastereomeric derivatives [15]. While spontaneous resolution of trans-1-decalone itself is uncommon, the formation of inclusion complexes or co-crystals with chiral auxiliaries can facilitate enantiomeric separation. The success of crystallization resolution depends on careful control of solvent conditions, temperature, and concentration to promote selective crystallization of the desired enantiomer.

    XLogP3

    2.6

    Other CAS

    21370-71-8

    Dates

    Last modified: 08-16-2023

    Explore Compound Types